molecular formula C31H62 B14757989 Hentriacont-3-ene CAS No. 1003-01-6

Hentriacont-3-ene

Cat. No.: B14757989
CAS No.: 1003-01-6
M. Wt: 434.8 g/mol
InChI Key: YJUCDHFBJYOPFU-UHFFFAOYSA-N
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Description

Hentriacont-3-ene is a long-chain unsaturated hydrocarbon with the molecular formula C₃₁H₆₂, featuring a double bond at the third carbon position. Structurally, it belongs to the alkene family, characterized by its 31-carbon chain and a single cis- or trans-configured double bond. This compound’s unsaturated nature likely reduces its melting point compared to saturated counterparts and introduces reactivity at the double bond, enabling functionalization for applications in polymer chemistry or surfactants.

Properties

CAS No.

1003-01-6

Molecular Formula

C31H62

Molecular Weight

434.8 g/mol

IUPAC Name

hentriacont-3-ene

InChI

InChI=1S/C31H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7H,3-4,6,8-31H2,1-2H3

InChI Key

YJUCDHFBJYOPFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hentriacont-3-ene can be achieved through various methods, including the catalytic hydrogenation of hentriacont-3-yne or the dehydrohalogenation of hentriacont-3-chloride. These reactions typically require specific catalysts and conditions to proceed efficiently. For instance, the catalytic hydrogenation process might involve the use of palladium or platinum catalysts under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as plant waxes or petroleum fractions. The compound can be isolated through fractional distillation and subsequent purification steps, ensuring a high degree of purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Hentriacont-3-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: The double bond in this compound can be reduced to form hentriacontane using hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like hentriacont-3-chloride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Hentriacont-3-ol, hentriacont-3-one, and hentriacont-3-oic acid.

    Reduction: Hentriacontane.

    Substitution: Hentriacont-3-chloride or hentriacont-3-bromide.

Scientific Research Applications

Hentriacont-3-ene has various applications in scientific research, including:

    Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.

    Biology: Investigated for its role in the composition of plant waxes and its potential biological activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hentriacont-3-ene involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

n-Hentriacontane (C₃₁H₆₄)

  • Physical Properties : Higher melting point (expected ~65–70°C for saturated C31 alkanes) due to stronger van der Waals interactions.
  • Reactivity : Chemically inert except under extreme conditions (e.g., combustion or catalytic cracking).
  • Applications : Used in wax production and as a reference standard in chromatography .

Pent-3-enenitrile (C₅H₇N, CAS 4635-87-4)

  • Structure : A 5-carbon nitrile with a double bond at position 3.
  • Physical Properties : Lower molecular weight (81.12 g/mol) and higher volatility compared to Hentriacont-3-ene.
  • Reactivity : The nitrile group (-CN) enables nucleophilic reactions (e.g., hydrolysis to carboxylic acids), while the double bond allows for addition reactions.
  • Hazards : Classified as toxic upon inhalation or skin contact, requiring stringent safety protocols .

Hypothetical Long-Chain Alkenes (e.g., Hentriacont-5-ene)

  • Structural Impact : Double bond position affects physical properties. A shift to position 5 would slightly lower the melting point compared to position 3 due to reduced molecular symmetry.
  • Synthesis : Similar methods to this compound, such as dehydrogenation of n-Hentriacontane or Wittig reactions with long-chain aldehydes.

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Double Bond Position Key Functional Group Melting Point (°C) Applications/Significance
This compound C₃₁H₆₂ 422.83 3 Alkene ~50–60 (estimated) Polymer precursors, surfactants
n-Hentriacontane C₃₁H₆₄ 424.84 None Alkane 65–70 Industrial waxes, chromatography
Pent-3-enenitrile C₅H₇N 81.12 3 Nitrile Not reported Organic synthesis intermediates

Notes on Data Limitations

  • Functional Group Variability : Comparisons with nitriles (e.g., Pent-3-enenitrile) highlight divergent reactivity profiles, underscoring the need for tailored safety and handling protocols .
  • Industrial Relevance : The saturated counterpart (n-Hentriacontane) is better characterized, suggesting opportunities for future research on unsaturated derivatives in material science .

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